Cas no 872038-32-9 (4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane is a high-purity boronic ester compound commonly used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience, while the electron-withdrawing trifluoromethoxy group improves reactivity in aryl coupling processes. The tetramethyl substitution on the borolane ring contributes to steric protection, reducing unwanted side reactions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its compatibility with a wide range of reaction conditions makes it a versatile reagent for constructing complex molecular architectures.
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane structure
872038-32-9 structure
商品名:4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
CAS番号:872038-32-9
MF:C14H18BF3O3
メガワット:302.097135066986
MDL:MFCD08276838
CID:719404
PubChem ID:24884608

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-
    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester
    • 4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester
    • 4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane
    • 4-(TRIFLUOROMETHOXY)BENZYLBORONIC ACID &
    • 4,4,5,5-Tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane (ACI)
    • 2-(1-(4-Trifluoromethoxyphenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(4-(Trifluoromethoxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(4-trifluoromethoxybenzyl)-1,3,2-dioxaborolane
    • 4-(Trifluoromethoxy)phenylmethylboronic acid pinacol ester
    • SY013343
    • AS-55782
    • AKOS022173110
    • 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane
    • DB-088239
    • 4-(Trifluoromethoxy)phenylmethylboronic acid,pinacol ester
    • CS-W008546
    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester, 97%
    • DTXSID00584779
    • MFCD08276838
    • 872038-32-9
    • MDL: MFCD08276838
    • インチ: 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3
    • InChIKey: CQXXCBRJJSMFRZ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(CB2OC(C)(C)C(C)(C)O2)=CC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 302.13000
  • どういたいしつりょう: 302.1301091g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.139 g/mL at 25 °C
  • ゆうかいてん: No data available
  • ふってん: 100 °C/0.2 mmHg
  • フラッシュポイント: 華氏温度:221°f
    摂氏度:105°c
  • 屈折率: 1.458
  • PSA: 27.69000
  • LogP: 4.02550

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane セキュリティ情報

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB273947-25g
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; .
872038-32-9 95%
25g
€807.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51270-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane...
872038-32-9 97%
5g
¥1618.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021791-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 97%
5g
¥1361 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139368-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥97%
5g
¥1133.90 2023-08-31
TRC
T889670-50mg
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9
50mg
$ 65.00 2022-06-02
eNovation Chemicals LLC
D766988-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 98%
5g
$170 2024-06-07
abcr
AB273947-1 g
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; .
872038-32-9 95%
1g
€123.60 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045310-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 98%
5g
¥1027.00 2024-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T857718-1g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥98%
1g
¥241.20 2022-08-31
Alichem
A019140957-25g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 95%
25g
$459.00 2023-08-31

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
リファレンス
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
リファレンス
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
リファレンス
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Water ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  12 h, 80 °C
1.2 Solvents: Triethylamine ;  1 h, rt
1.3 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water
リファレンス
Metal-Free Direct Deoxygenative Borylation of Aldehydes and Ketones
Li, Jianbin ; et al, Journal of the American Chemical Society, 2020, 142(30), 13011-13020

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane
1.2 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Iodine Solvents: N-Methyl-2-pyrrolidone ;  12 h, 120 °C; 120 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Iodine-Catalyzed Borylation of Benzylic Alcohols
Yin, Chunyu; et al, Organic Letters, 2023, 25(10), 1701-1705

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Heptane ;  0 °C
2.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
リファレンス
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
リファレンス
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
リファレンス
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 - 6 h, rt
リファレンス
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
リファレンス
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
リファレンス
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  4 h, rt → 100 °C; 15 h, 65 °C
リファレンス
Regioselective α-benzylation of 3-iodoazetidines via Suzuki cross-coupling
Qiu, Zhenjiang; et al, Tetrahedron Letters, 2019, 60(19), 1321-1324

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 関連文献

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolaneに関する追加情報

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane: A Comprehensive Overview

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane, also known by its CAS number 872038-32-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and versatile applications in modern chemical research. The molecule consists of a dioxaborolane ring system with specific substituents that confer it with distinct chemical properties.

The core structure of this compound is a 1,3,2-dioxaborolane ring, which is a five-membered heterocyclic structure containing two oxygen atoms and one boron atom. This ring system is further substituted with four methyl groups at positions 4 and 5 and a benzyl group at position 2. The benzyl group itself is substituted with a trifluoromethoxy group at the para position of the benzene ring. This substitution pattern not only enhances the stability of the molecule but also imparts unique electronic properties that make it valuable in various chemical reactions.

Recent studies have highlighted the importance of dioxaborolane derivatives in organoboron chemistry. These compounds are known for their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group in this compound further enhances its reactivity and selectivity in such reactions. This makes it an ideal candidate for use in the construction of biologically active molecules and advanced materials.

The synthesis of 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane involves a multi-step process that typically begins with the preparation of the dioxaborolane precursor. This precursor is then subjected to nucleophilic substitution reactions to introduce the desired substituents. The introduction of the trifluoromethoxy benzyl group requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of such compounds, reducing production costs and improving scalability.

In terms of applications, this compound has found significant use in the field of medicinal chemistry. Its ability to act as a boron-based leaving group makes it valuable in the synthesis of bioactive molecules with complex architectures. For instance, researchers have utilized this compound as a key intermediate in the construction of potential anticancer agents and enzyme inhibitors. The trifluoromethoxy group contributes to the lipophilicity and metabolic stability of these molecules, enhancing their pharmacokinetic profiles.

Beyond medicinal chemistry, this compound has also been explored for its potential in materials science. Its unique electronic properties make it a promising candidate for use in optoelectronic devices and advanced polymers. Recent studies have demonstrated that derivatives of this compound can be incorporated into polymer frameworks to improve their thermal stability and mechanical properties. This opens up new avenues for its application in high-performance materials.

The study of dioxaborolane derivatives continues to be an active area of research due to their versatility and potential for innovation. Scientists are increasingly focusing on understanding the relationship between the structure of these compounds and their reactivity under various reaction conditions. For example, recent investigations have explored how substituent effects influence the rate and selectivity of cross-coupling reactions involving this compound.

In conclusion, 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,dioxaborolane, CAS No.872038-32-9, represents a cutting-edge advancement in organoboron chemistry. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial applications. As our understanding of its properties continues to grow through ongoing studies and innovative synthetic methods,the potential for new discoveries and applications remains vast.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:872038-32-9)4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
A862731
清らかである:99%
はかる:25g
価格 ($):481.0